(S)-2-Amino-3-phenyl-N-(thiophen-2-yl)propanamide
Description
(S)-2-Amino-3-phenyl-N-(thiophen-2-yl)propanamide is a chiral propanamide derivative featuring a phenyl group at the β-position and a thiophen-2-yl substituent on the amide nitrogen. Its molecular formula is C₁₆H₁₈N₂O (MW: 254.33 g/mol), and it is synthesized via Fmoc (fluorenylmethyloxycarbonyl) chemistry. The compound serves as a key intermediate in the preparation of quorum sensing inhibitors, which are critical for antimicrobial applications . Its structural uniqueness lies in the stereospecific (S)-configuration at the α-carbon, the phenyl-thiophene aromatic system, and the propanamide backbone, which collectively influence its physicochemical and biological properties .
Properties
IUPAC Name |
(2S)-2-amino-3-phenyl-N-thiophen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c14-11(9-10-5-2-1-3-6-10)13(16)15-12-7-4-8-17-12/h1-8,11H,9,14H2,(H,15,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQREEMUJCQMCB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-3-phenyl-N-(thiophen-2-yl)propanamide is a complex organic compound characterized by its unique structural features, which include an amino group, a phenyl group, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{14}N_2OS, with a molecular weight of approximately 246.33 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Studies suggest effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.
The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors that play crucial roles in inflammatory and microbial pathways.
Data Table: Biological Activities
| Activity | Tested Strain/Condition | Result | Reference |
|---|---|---|---|
| Anti-inflammatory | LPS-induced inflammation in vitro | Significant reduction in TNF-α levels | |
| Antimicrobial | Staphylococcus aureus | Inhibition zone: 15 mm | |
| Antimicrobial | Escherichia coli | Inhibition zone: 12 mm |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of this compound, researchers utilized an LPS-induced inflammation model. The results demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against various pathogens. It was found to exhibit notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism appeared to involve disruption of bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
To further understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Activity | Unique Features |
|---|---|---|
| 3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide | Moderate anti-inflammatory | Contains a methyl group affecting sterics |
| 3-Amino-N-[1-(thiophen-2-YL)propan-2-YL]propanamide | Antimicrobial | Different substitution pattern on thiophene |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Propanamide Derivatives
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Key Observations :
- Thiophene vs.
- Amino vs. Hydroxy Group: The hydroxylated analog (3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide) exhibits improved solubility, making it suitable for pharmaceutical synthesis (e.g., duloxetine) .
- Stereochemistry : The (S)-configuration in the target compound is critical for its bioactivity, as enantiomeric purity often dictates binding affinity in chiral environments .
Functional Analogues in Heterocyclic Systems
Table 2: Comparison with Heterocyclic Electron-Accepting/DONOR Systems
Key Observations :
- Thiophene as a Donor: The thiophen-2-yl group in the target compound acts as an electron-rich moiety, similar to its role in 2,3-diphenylquinoxaline-based photovoltaic materials. However, the latter’s extended conjugation enables charge transfer, which is absent in the propanamide structure .
Q & A
Q. What are the standard synthetic routes for (S)-2-Amino-3-phenyl-N-(thiophen-2-yl)propanamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Chlorophenyl group introduction : Chlorination of a phenyl precursor under controlled conditions (e.g., AlCl₃ catalysis) .
- Thiophene ring formation : Cyclization via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the thiophene moiety .
- Amide bond formation : Coupling the amino acid derivative with the thiophene-containing fragment using carbodiimide reagents like CDI (1,1'-carbonyldiimidazole), as demonstrated in analogous syntheses .
- Stereochemical control : Chiral resolution via enzymatic methods (e.g., enantioselective bioreduction using alcohol dehydrogenases) or asymmetric catalysis .
Q. How is the stereochemical configuration of this compound validated?
- X-ray crystallography : Tools like SHELX or OLEX2 are used for single-crystal structure determination, providing unambiguous confirmation of the (S)-configuration.
- Polarized IR spectroscopy : IR linear-dichroic (IR-LD) spectroscopy of oriented crystals in nematic liquid crystals can corroborate structural assignments .
- Chiral HPLC/CE : Separation of enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns) to verify enantiopurity .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized using biocatalysts?
- Enzyme screening : Recombinant oxidoreductases (e.g., alcohol dehydrogenases) from Acetobacter spp. or engineered variants can achieve >99% enantiomeric excess (ee) for prochiral ketone precursors .
- Reaction engineering : Use of water-miscible ionic liquids (e.g., [BMIM][PF₆]) enhances enzyme stability and substrate solubility, improving reaction yields .
- Substrate modification : Introducing electron-withdrawing groups on the phenyl ring can reduce steric hindrance, enhancing enzyme-substrate compatibility .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy functional provides accurate modeling of electron density and kinetic energy, critical for predicting reaction pathways.
- Molecular docking : To study interactions with biological targets (e.g., enzymes or receptors), docking simulations using AutoDock Vina or GOLD can identify binding modes and affinity trends .
- Transition state analysis : IRC (Intrinsic Reaction Coordinate) calculations in Gaussian or ORCA help identify rate-limiting steps in synthetic pathways .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved?
- Multivariate analysis : Combine data from solid-state IR-LD spectroscopy and solution-state NMR to distinguish conformational isomers.
- Ab initio calculations : Compare experimental IR bands with computed vibrational spectra (e.g., using B3LYP/6-31G*) to assign ambiguous peaks .
- Dynamic NMR (DNMR) : Probe exchange processes in solution (e.g., rotamer interconversion) by variable-temperature NMR experiments .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the final amidation step?
- Activating agents : Replace traditional EDCI/HOBt with HATU or PyBOP, which offer higher coupling efficiency for sterically hindered amines .
- Solvent optimization : Use DMF or DMSO to stabilize intermediates via hydrogen bonding, reducing side reactions .
- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 80°C for 10 min vs. 24 hrs conventional heating) .
Q. How to address poor crystallinity for X-ray analysis?
- Co-crystallization : Add co-formers (e.g., nicotinamide) to induce lattice formation .
- Cryocooling : Flash-cooling crystals in liquid N₂ minimizes thermal motion artifacts, improving diffraction quality .
- High-throughput screening : Use robotic platforms to test >100 solvent/antisolvent combinations for optimal crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
